2,2'-Methylenebis(4-aminophenol) dihydrochloride
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Overview
Description
2,2’-Methylenebis(4-aminophenol) dihydrochloride is a chemical compound with the molecular formula C13H14N2O2.2HCl and a molecular weight of 303.18 g/mol . It is commonly used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Methylenebis(4-aminophenol) dihydrochloride typically involves the reaction of 4-aminophenol with formaldehyde under acidic conditions. The reaction proceeds through the formation of a methylene bridge between two 4-aminophenol molecules, resulting in the desired compound .
Industrial Production Methods
Industrial production of 2,2’-Methylenebis(4-aminophenol) dihydrochloride follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or other suitable methods .
Chemical Reactions Analysis
Types of Reactions
2,2’-Methylenebis(4-aminophenol) dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form corresponding amines.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2,2’-Methylenebis(4-aminophenol) dihydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2’-Methylenebis(4-aminophenol) dihydrochloride involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in reactions with electrophiles. It can also undergo redox reactions, influencing cellular redox states and potentially affecting biological pathways .
Comparison with Similar Compounds
Similar Compounds
2,2’-Methylenebis(4-aminophenol): The parent compound without the dihydrochloride salt.
4-Aminophenol: A precursor in the synthesis of 2,2’-Methylenebis(4-aminophenol) dihydrochloride.
Bis(4-aminophenyl)methane: A structurally similar compound with different substituents.
Uniqueness
2,2’-Methylenebis(4-aminophenol) dihydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Its ability to form stable salts and participate in a variety of chemical reactions makes it valuable in multiple fields .
Properties
CAS No. |
27311-52-0 |
---|---|
Molecular Formula |
C13H15ClN2O2 |
Molecular Weight |
266.72 g/mol |
IUPAC Name |
4-amino-2-[(5-amino-2-hydroxyphenyl)methyl]phenol;hydrochloride |
InChI |
InChI=1S/C13H14N2O2.ClH/c14-10-1-3-12(16)8(6-10)5-9-7-11(15)2-4-13(9)17;/h1-4,6-7,16-17H,5,14-15H2;1H |
InChI Key |
HKUBKCBGBMEKJT-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1N)CC2=C(C=CC(=C2)N)O)O.Cl.Cl |
Canonical SMILES |
C1=CC(=C(C=C1N)CC2=C(C=CC(=C2)N)O)O.Cl |
27311-52-0 | |
Pictograms |
Acute Toxic; Irritant; Environmental Hazard |
Origin of Product |
United States |
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